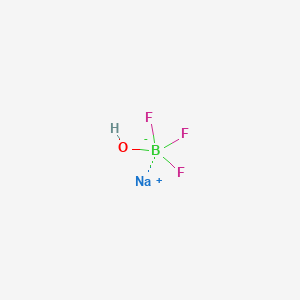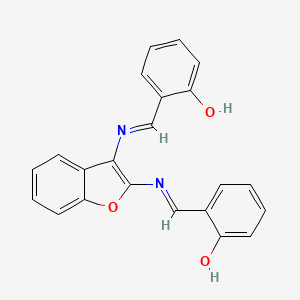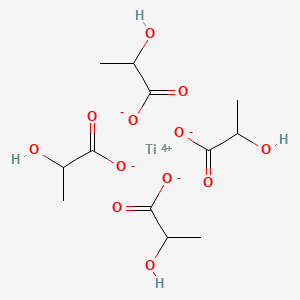
Fluorescent Brightener 191
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluorescent Brightener 191 is a chemical compound widely used in various industries for its ability to enhance the brightness and whiteness of materials. It absorbs ultraviolet light and re-emits it as visible blue light, which compensates for the yellowish tinge in materials, making them appear whiter and brighter . This compound is particularly valued for its high fluorescence efficiency and stability under various conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Fluorescent Brightener 191 is synthesized through a series of chemical reactions involving the condensation of specific aromatic compounds. The synthesis typically involves the reaction of 4,4’-diaminostilbene-2,2’-disulfonic acid with cyanuric chloride under controlled temperature and pH conditions . The reaction proceeds through intermediate stages, forming dichlorotriazinyl derivatives, which are further reacted with other aromatic amines to produce the final brightener compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under precise conditions. The process includes steps such as filtration, purification, and drying to obtain the final product in a pure and stable form .
Analyse Chemischer Reaktionen
Types of Reactions: Fluorescent Brightener 191 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens and nitrating agents are commonly used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides and sulfones, while substitution reactions can introduce various functional groups into the aromatic rings .
Wissenschaftliche Forschungsanwendungen
Fluorescent Brightener 191 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in various chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in fluorescence microscopy to stain and visualize biological samples, such as cells and tissues.
Medicine: Utilized in diagnostic assays to detect specific biomolecules and pathogens.
Industry: Widely used in the textile, paper, and detergent industries to enhance the brightness and whiteness of products
Wirkmechanismus
The mechanism by which Fluorescent Brightener 191 exerts its effects involves the absorption of ultraviolet light and the subsequent emission of visible blue lightAs the molecules return to their ground state, they release the absorbed energy as lower-energy visible light, which appears blue . This emitted light compensates for the yellowish appearance of materials, making them look whiter and brighter .
Vergleich Mit ähnlichen Verbindungen
Fluorescent Brightener 191 is unique in its high fluorescence efficiency and stability. Similar compounds include:
Fluorescent Brightener 220: Known for its high stability and efficiency in various applications.
Fluorescent Brightener 351: Used in similar applications but with slightly different spectral properties.
Fluorescent Brightener 71: Another commonly used brightener with distinct chemical properties
In comparison, this compound stands out due to its superior performance in enhancing the brightness and whiteness of materials under a wide range of conditions .
Eigenschaften
CAS-Nummer |
12270-53-0 |
|---|---|
Molekularformel |
C30H20N6Na2O6S2 |
Molekulargewicht |
670.63 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




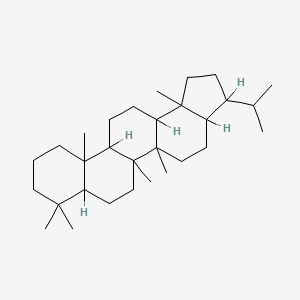
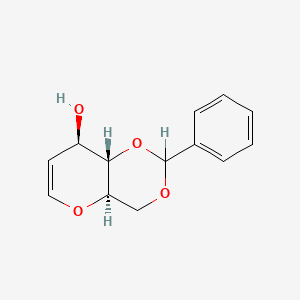


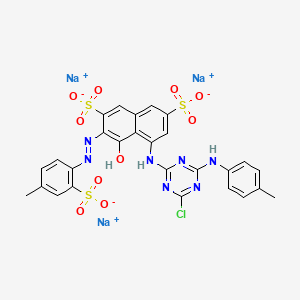
![(13Z)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,11-trien-5-one](/img/structure/B1143851.png)
